

# Albuvirtide and its Interaction with Serum Albumin: A Technical Guide

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## Compound of Interest

Compound Name: **Albuvirtide**  
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## Abstract

**Albuvirtide** is a long-acting synthetic peptide inhibitor of human immunodeficiency virus type 1 (HIV-1) fusion. Its novel mechanism of action, targeting the viral envelope glycoprotein gp41, combined with a unique drug delivery strategy involving irreversible conjugation to serum albumin, has positioned it as a significant advancement in antiretroviral therapy. This technical guide provides an in-depth overview of **Albuvirtide**, with a particular focus on its interaction with serum albumin. It includes a summary of quantitative data, detailed experimental protocols for key preclinical and clinical assessments, and visualizations of critical pathways and workflows to support further research and development in the field.

## Introduction

The management of HIV-1 infection has been revolutionized by antiretroviral therapy (ART). However, challenges such as pill burden, adherence, and the emergence of drug-resistant strains necessitate the development of novel therapeutic agents with improved pharmacokinetic profiles. **Albuvirtide** (ABT) is a second-generation HIV-1 fusion inhibitor that addresses some of these challenges.<sup>[1][2]</sup> It is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (CHR) of HIV-1 gp41.<sup>[1]</sup> A key innovation in the design of **Albuvirtide** is the incorporation of a 3-maleimidopropionic acid (MPA) group, which allows for rapid and irreversible covalent conjugation to the free thiol group of cysteine-34 on serum

albumin.[\[1\]](#)[\[3\]](#) This conjugation significantly extends the plasma half-life of the drug, allowing for once-weekly intravenous administration.[\[1\]](#)[\[4\]](#)

## Mechanism of Action

**Albuvirtide**'s primary antiviral activity lies in its ability to inhibit the fusion of the HIV-1 viral envelope with the host cell membrane.[\[1\]](#)[\[5\]](#) This process is mediated by the viral glycoprotein gp41.

## HIV-1 Fusion Process

The entry of HIV-1 into a host cell is a multi-step process:

- Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the surface of a target T-cell.
- Co-receptor Binding: This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.
- gp41 Activation: Co-receptor binding induces a dramatic conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 are exposed.
- Six-Helix Bundle Formation: HR1 and HR2 domains associate to form a thermostable six-helix bundle (6-HB). This structure brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the host cell cytoplasm.

## Inhibition by Albuvirtide

**Albuvirtide** is designed to mimic the HR2 domain of gp41. It competitively binds to the HR1 domain, preventing the formation of the critical 6-HB.[\[1\]](#)[\[2\]](#) By blocking this final step in the fusion cascade, **Albuvirtide** effectively prevents the virus from entering and infecting host cells.[\[1\]](#)[\[5\]](#)

## Interaction with Serum Albumin

The long-acting nature of **Albuvirtide** is a direct result of its covalent conjugation with endogenous serum albumin.

## Chemical Conjugation

**Albuvirtide** is modified with a 3-maleimidopropionic acid (MPA) group.<sup>[1]</sup> The maleimide moiety of MPA reacts with the free thiol group of the cysteine-34 residue of serum albumin, forming a stable, irreversible thioether bond.<sup>[3]</sup> This conjugation occurs rapidly in vivo following intravenous administration.<sup>[2]</sup>

## Pharmacokinetic Implications

Serum albumin is the most abundant protein in human plasma and has a long half-life of approximately 19 days.<sup>[6]</sup> By attaching to this long-lived protein, **Albuvirtide**'s pharmacokinetic profile is dramatically altered:

- Extended Half-Life: The plasma half-life of **Albuvirtide** is extended to approximately 10 to 13 days in humans, a significant increase compared to the first-generation fusion inhibitor enfuvirtide, which has a half-life of about 3.8 hours and requires twice-daily injections.<sup>[1][7]</sup>
- Reduced Clearance: The large size of the **Albuvirtide**-albumin conjugate prevents its rapid clearance by the kidneys.
- Sustained Therapeutic Concentrations: The long half-life allows for sustained therapeutic concentrations of the drug with once-weekly dosing, improving patient convenience and potentially adherence.<sup>[8]</sup>

## Quantitative Data

### Antiviral Activity

**Albuvirtide** has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.<sup>[2][4]</sup>

HIV-1 Isolate/Subtype	IC50 (nM)	Reference
Subtype A (mean)	6.3	[2]
Subtype B (mean)	27.41	[2]
Subtype C (mean)	2.92	[2]
CRF07_BC (mean)	6.9	[4]
CRF01_AE (mean)	5.2	[4]
B' (mean)	9.5	[4]
T20-Resistant Strains	Sensitive	[4]

Table 1: In Vitro Antiviral Activity of **Albuvirtide** against various HIV-1 strains.

## Pharmacokinetic Parameters

The pharmacokinetic profile of **Albuvirtide** has been characterized in preclinical animal models and in human clinical trials.

Parameter	Rats	Monkeys	Humans (HIV-infected)	Reference
Half-life (t <sub>1/2</sub> )	25.8 h	102.4 h	10-13 days	[1][2]
Cmax (320 mg, steady state)	N/A	N/A	57.0 ± 7.9 mg/L	[4]
AUC <sub>0-∞</sub> (320 mg, single dose)	N/A	N/A	3012.6 ± 373.0 mg•h/L	[4]
AUC <sub>0-∞</sub> (320 mg, steady state)	N/A	N/A	4946.3 ± 407.1 mg•h/L	[4]
C <sub>trough</sub> (320 mg, steady state)	N/A	N/A	6.9 mg/L	[4]
Protein Binding	>96%	>96%	>96%	[9]

Table 2: Comparative Pharmacokinetic Parameters of **Albuvirtide**.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **Albuvirtide**.

### Biophysical Characterization of gp41 Interaction

- Objective: To determine the secondary structure of **Albuvirtide** and its interaction with the HR1 domain of gp41.
  - Peptides (**Albuvirtide**, N36 representing HR1, and C34 as a control) are synthesized and purified.
  - CD spectra are recorded on a Jasco J-815 spectropolarimeter.
  - Measurements are taken at 25°C in phosphate-buffered saline (PBS) at pH 7.4.
  - Spectra are recorded from 190 to 260 nm with a bandwidth of 1.0 nm and a scanning speed of 50 nm/min.
  - For interaction studies, **Albuvirtide** and N36 are mixed in equimolar concentrations.
  - The resulting spectra are analyzed for changes in molar ellipticity, indicative of conformational changes, particularly the formation of  $\alpha$ -helical structures.<sup>[2]</sup>
- Objective: To determine the binding affinity and thermodynamic parameters of the interaction between **Albuvirtide** and the HR1 domain of gp41.
  - Experiments are performed using a MicroCal VP-ITC calorimeter.
  - N36 peptide solution (10-20  $\mu$ M) is placed in the sample cell.
  - **Albuvirtide** solution (100-200  $\mu$ M) is loaded into the injection syringe.
- Methodology:
  - Experiments are performed using a MicroCal VP-ITC calorimeter.
  - N36 peptide solution (10-20  $\mu$ M) is placed in the sample cell.
  - **Albuvirtide** solution (100-200  $\mu$ M) is loaded into the injection syringe.

- Both solutions are prepared in the same buffer (e.g., PBS, pH 7.4) and degassed prior to the experiment.
- A series of injections (e.g., 25 injections of 5  $\mu$ L) of the **Albuvirtide** solution into the N36 solution are performed at a constant temperature (e.g., 25°C).
- The heat change associated with each injection is measured.
- The resulting data are fitted to a one-site binding model to determine the association constant ( $K_a$ ), dissociation constant ( $K_d$ ), stoichiometry ( $n$ ), and changes in enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ).[10]

## In Vitro Antiviral Activity Assays

- Objective: To determine the concentration of **Albuvirtide** required to inhibit 50% of viral entry (IC50).
- Methodology:
  - Pseudovirus Production: HEK293T cells are co-transfected with an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene and a plasmid expressing a specific HIV-1 envelope glycoprotein.
  - Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
  - Inhibition Assay:
    - Serial dilutions of **Albuvirtide** are prepared.
    - Pseudovirus is incubated with the different concentrations of **Albuvirtide** for 1 hour at 37°C.
    - The virus-drug mixture is then added to the TZM-bl cells.
  - Readout: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

- Data Analysis: The percentage of inhibition is calculated relative to control wells without the drug, and the IC<sub>50</sub> value is determined by non-linear regression analysis.[11]

## In Vitro Resistance Selection

- Objective: To assess the genetic barrier to resistance for **Albuvirtide**.
- Methodology:
  - HIV-1 is cultured in the presence of sub-optimal concentrations of **Albuvirtide**.
  - The virus is passaged sequentially in fresh cells with gradually increasing concentrations of the drug.
  - Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.
  - When viral breakthrough is observed at a higher drug concentration, the viral RNA is extracted, and the env gene is sequenced to identify mutations that confer resistance.
  - The identified mutations are then introduced into a wild-type virus backbone by site-directed mutagenesis to confirm their role in resistance.[12]

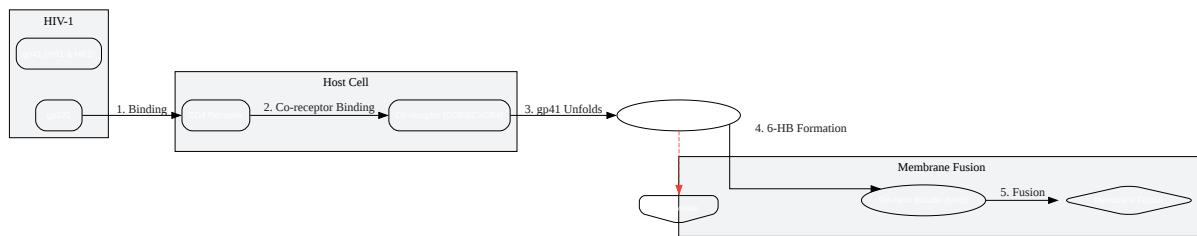
## Pharmacokinetic Studies in Animal Models

- Objective: To determine the pharmacokinetic profile of **Albuvirtide** in preclinical species.
- Methodology:
  - Animal Dosing: Sprague-Dawley rats and rhesus monkeys are administered a single intravenous dose of **Albuvirtide**.
  - Blood Sampling: Blood samples are collected at various time points post-dosing.
  - Plasma Concentration Analysis: Plasma concentrations of **Albuvirtide** are determined using a validated enzyme-linked immunosorbent assay (ELISA).
  - Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life

( $t_{1/2}$ ), maximum concentration (Cmax), and area under the curve (AUC).[\[3\]](#)

## Visualizations

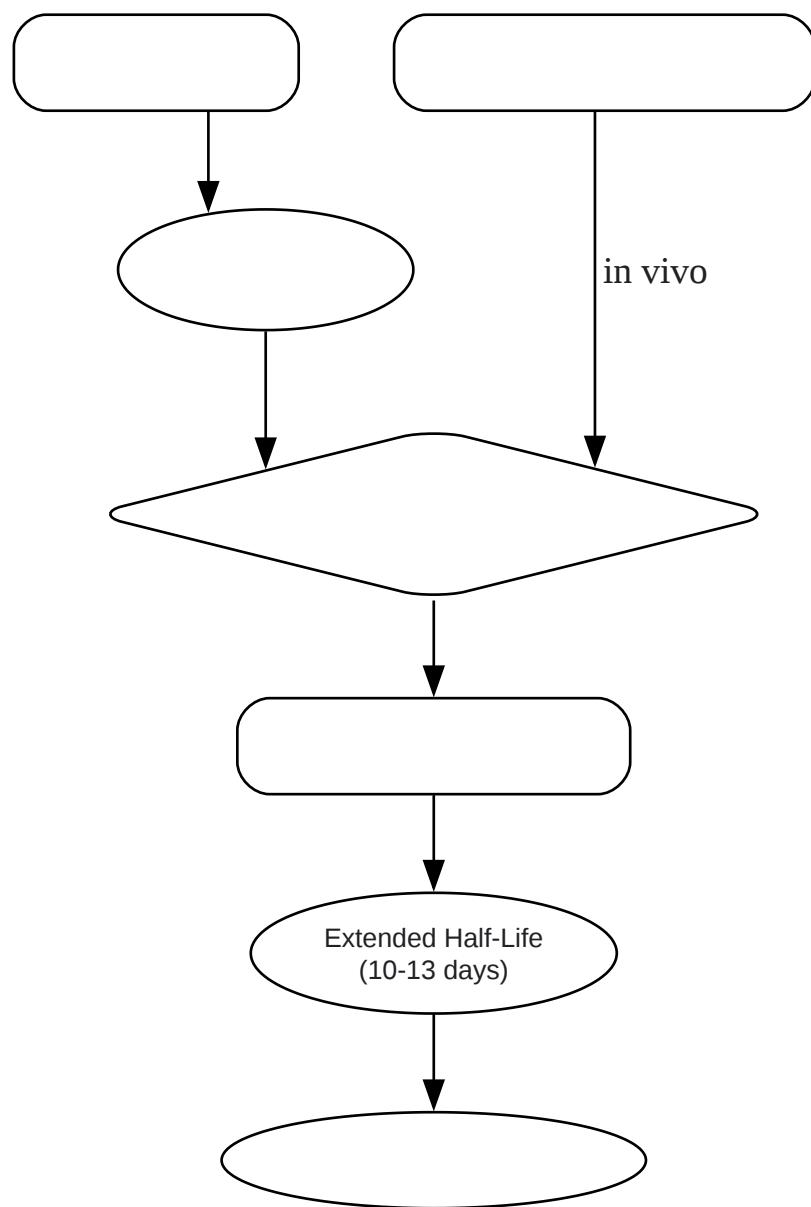
### HIV-1 Fusion and Inhibition by Albuvirtide



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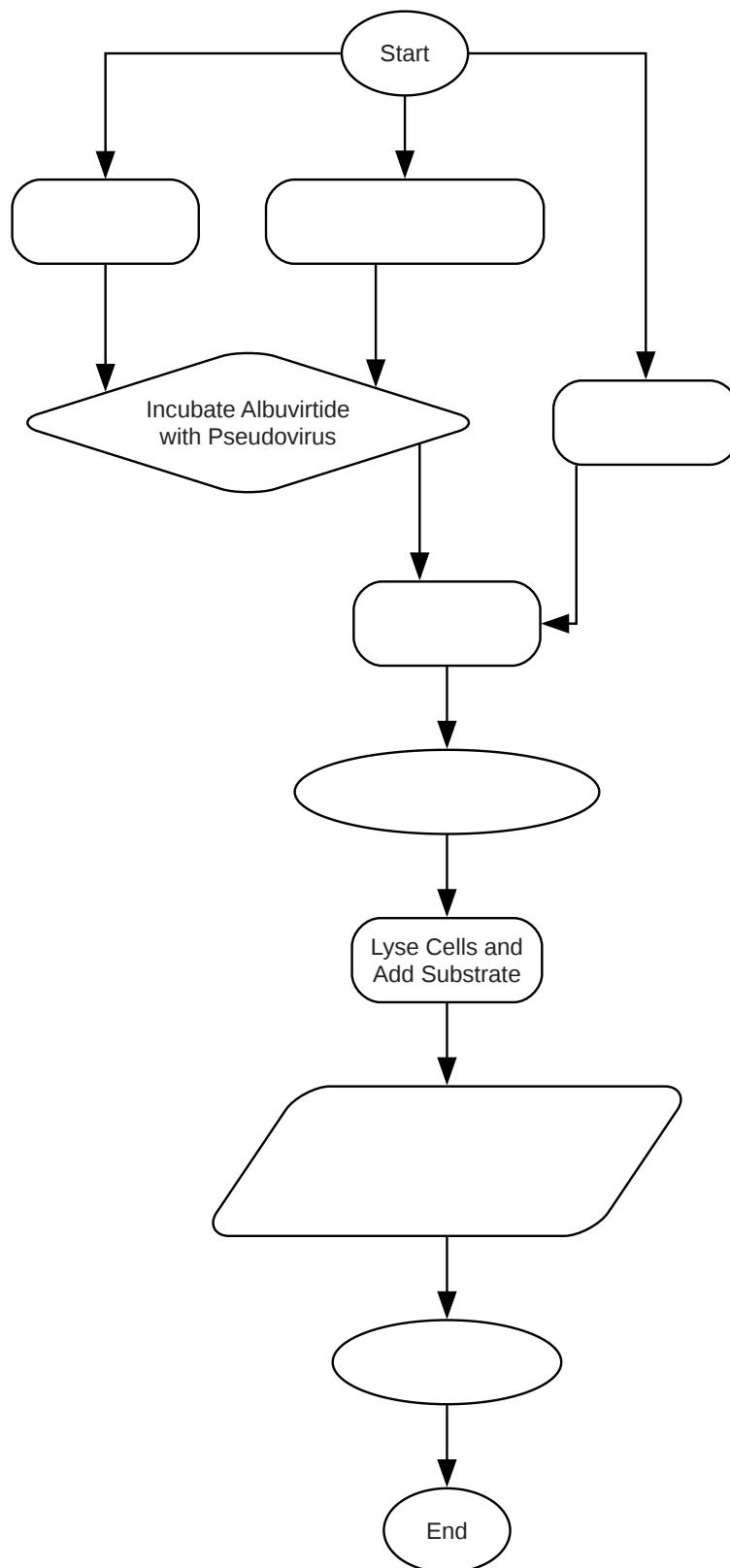
Caption: Mechanism of HIV-1 entry and inhibition by **Albuvirtide**.

## Albuvirtide-Serum Albumin Conjugation Workflow

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Caption: In vivo conjugation of **Albuvirtide** with serum albumin.

## Experimental Workflow for IC50 Determination



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Caption: Workflow for determining the IC<sub>50</sub> of **Albuvirtide**.

## Conclusion

**Albuvirtide** represents a significant therapeutic advance in the management of HIV-1 infection. Its potent and broad-spectrum antiviral activity, coupled with its innovative long-acting formulation achieved through irreversible conjugation to serum albumin, offers a valuable treatment option, particularly for treatment-experienced patients and those with challenges related to adherence to daily oral regimens. The detailed technical information provided in this guide serves as a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of **Albuvirtide**'s mechanism of action and its interaction with serum albumin, and supporting the continued development of next-generation long-acting antiretrovirals.

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## References

- 1. [clinicalinfo.hiv.gov](http://clinicalinfo.hiv.gov) [clinicalinfo.hiv.gov]
- 2. Biophysical Property and Broad Anti-HIV Activity of Albuvirtide, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Albumin-Conjugated Peptide Exhibits Potent Anti-HIV Activity and Long In Vivo Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 5. [mednexus.org](http://mednexus.org) [mednexus.org]
- 6. Salvage therapy with an Albuvirtide-based antiretroviral regimen for multi-drug resistant HIV and drug-resistant HBV with renal impairment: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New gp41 Fusion Inhibitor Has Long Half-Life, Anti-HIV Activity in HIV+ Naïve [natap.org]
- 8. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 9. [liverpool-hiv-hep.s3.amazonaws.com](http://liverpool-hiv-hep.s3.amazonaws.com) [liverpool-hiv-hep.s3.amazonaws.com]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]

- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
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